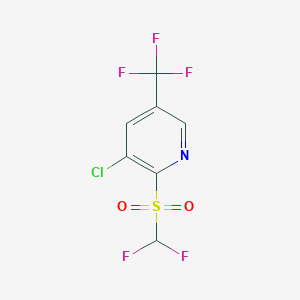

3-Chloro-2-((difluoromethyl)sulfonyl)-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-chloro-2-(difluoromethylsulfonyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF5NO2S/c8-4-1-3(7(11,12)13)2-14-5(4)17(15,16)6(9)10/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSPGLFAXMEQDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)S(=O)(=O)C(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

A patented method describes a multi-step process starting from 2-chloro-5-(chloromethyl)pyridine involving:

- Chlorination with chlorine gas under controlled temperature (75–80°C) and flow rate (15–40 kg/h) to form 2-chloro-5-(trichloromethyl)pyridine.

- On-ring chlorination catalyzed by antimony trichloride at 125–140°C to yield 2,3-dichloro-5-(trichloromethyl)pyridine.

- Fluorination with hydrogen fluoride gas to convert the trichloromethyl group into the trifluoromethyl group.

- Subsequent washing, steam distillation, pH adjustment, and rectification to isolate pure 2,3-dichloro-5-(trifluoromethyl)pyridine.

This method achieves high purity and overcomes issues of long reaction times and low chlorination content by using antimony trichloride as a catalyst.

Introduction of Functional Groups at the 2-Position

Cyanation as a Model Reaction

The preparation of 3-chloro-2-cyano-5-(trifluoromethyl)pyridine provides a relevant example of functionalization at the 2-position. The process involves:

- Formation of an organic salt intermediate by reacting 3-chloro-2-R-5-(trifluoromethyl)pyridine (R = halogen) with an activator such as triethylamine or 4-dimethylaminopyridine in solvents like methanol, ethanol, acetone, or dichloromethane under reflux (4–6 hours).

- Reaction of the organic salt with cyanide sources (hydrocyanic acid, lithium cyanide, or cyanoguanidine) in biphasic solvent systems (e.g., dichloromethane/water or chloroform/water) at temperatures ranging from 0 to 80°C for 2–3 hours.

- Acid-base workup involving pH adjustment with hydrochloric acid and washing to remove impurities.

- Purification by vacuum distillation under reduced pressure (2 mmHg) at 70–120°C to isolate the nitrile product with yields typically above 85%.

The process avoids toxic nitrile solvents like acetonitrile, instead favoring low-toxicity solvents with low water solubility to facilitate phase separation and solvent recycling, reducing environmental impact and costs.

Summary Table of Key Preparation Steps and Conditions

Research Findings and Industrial Implications

- The use of low-toxicity, water-immiscible solvents such as dichloromethane or chloroform allows efficient phase separation, reducing solvent loss and environmental pollution.

- Activators like triethylamine and 4-dimethylaminopyridine facilitate the formation of reactive organic salts, enabling high-yield substitution reactions.

- The two-step process (organic salt formation followed by nucleophilic substitution) achieves yields above 85%, demonstrating industrial viability.

- Avoidance of heavy metals and toxic nitrile solvents improves process safety and sustainability.

- The methods described are scalable and cost-effective, suitable for industrial production of pyridine derivatives with complex substituents.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-((difluoromethyl)sulfonyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

3-Chloro-2-((difluoromethyl)sulfonyl)-5-(trifluoromethyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the development of agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of 3-Chloro-2-((difluoromethyl)sulfonyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The 2-position substituent on the pyridine ring is critical for biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Comparison of Pyridine Derivatives with Varying 2-Position Substituents

Biological Activity

3-Chloro-2-((difluoromethyl)sulfonyl)-5-(trifluoromethyl)pyridine, with the chemical formula CHClFNOS and CAS number 1823183-18-1, is a fluorinated pyridine derivative that has garnered attention in pharmaceutical chemistry for its potential biological activities. This compound is primarily utilized in research settings and is not approved for medicinal use, emphasizing its role in experimental investigations rather than clinical applications.

The compound features a unique structure characterized by the presence of both chlorinated and fluorinated groups, which may influence its reactivity and interaction with biological targets. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHClFNOS |

| Molecular Weight | 275.61 g/mol |

| IUPAC Name | 3-Chloro-2-((difluoromethyl)sulfonyl)-5-(trifluoromethyl)pyridine |

| Physical State | Solid |

| Storage Conditions | Ambient Temperature |

Biological Activity

Research on the biological activity of 3-Chloro-2-((difluoromethyl)sulfonyl)-5-(trifluoromethyl)pyridine is limited but suggests potential applications in various biological systems.

1. Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit antimicrobial properties. The sulfonyl group is often associated with increased activity against bacterial strains. However, specific data on this compound's efficacy against particular pathogens remains sparse.

2. Enzyme Inhibition

The presence of fluorine atoms in the structure may enhance binding affinity to certain enzymes, potentially leading to inhibition. For example, fluorinated compounds have been shown to interact effectively with targets such as proteases and kinases, which are crucial in various biochemical pathways.

3. Toxicological Profile

Safety data indicates that the compound is classified as an irritant, necessitating careful handling during laboratory use. The hazard statements associated with this compound highlight its potential toxicity, which underscores the importance of conducting further toxicological assessments.

Research Findings

Current research findings emphasize the need for more comprehensive studies to elucidate the biological mechanisms of action for this compound. The following areas warrant further investigation:

- Mechanism of Action: Understanding how 3-Chloro-2-((difluoromethyl)sulfonyl)-5-(trifluoromethyl)pyridine interacts at the molecular level with biological targets.

- In Vivo Studies: Conducting animal studies to assess pharmacokinetics, bioavailability, and therapeutic potential.

- Structure-Activity Relationship (SAR): Exploring how variations in chemical structure affect biological activity will aid in optimizing derivatives for desired effects.

Q & A

Q. What are the common synthetic routes for preparing 3-Chloro-2-((difluoromethyl)sulfonyl)-5-(trifluoromethyl)pyridine?

The compound can be synthesized via sulfonylation of a pyridine precursor. A typical approach involves introducing the difluoromethylsulfonyl group through nucleophilic substitution or coupling reactions. For example, sulfonyl chloride intermediates (e.g., 3-Chloro-5-(trifluoromethyl)phenylsulfonyl chloride, as in ) may react with difluoromethyl nucleophiles under controlled conditions. Reaction optimization often requires anhydrous environments, catalysts like Pd for cross-couplings (e.g., Suzuki-Miyaura coupling in ), and temperature control (e.g., 80–120°C) to achieve high yields .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : and NMR identify substitution patterns and confirm sulfonyl group integration. For example, the sulfonyl group’s electron-withdrawing effect downfield-shifts adjacent protons (e.g., δ 8.5–9.5 ppm for pyridine protons in ).

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and isotopic patterns (e.g., Cl and F isotopes) .

- X-ray Crystallography : Resolves crystal structure and confirms regiochemistry, though this requires high-purity crystals .

Q. How does the difluoromethylsulfonyl group influence reactivity in substitution reactions?

The sulfonyl group acts as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic substitution at the 2- and 6-positions. For instance, chlorine at the 3-position (meta to sulfonyl) may undergo displacement by amines or thiols under basic conditions (e.g., KCO in DMF at 60°C). The difluoromethyl moiety enhances stability against hydrolysis compared to non-fluorinated analogs .

Advanced Research Questions

Q. What strategies optimize regioselectivity in derivatizing this compound for medicinal chemistry applications?

Regioselective functionalization can be achieved through:

- Directed Metalation : Using LDA (Lithium Diisopropylamide) to deprotonate specific positions, followed by electrophilic quenching.

- Protecting Group Strategies : Temporary protection of the sulfonyl group (e.g., silylation) to direct reactions to the chloro or trifluoromethyl sites . Computational tools (e.g., DFT calculations) predict reactive sites by analyzing Fukui indices or electrostatic potential maps .

Q. How can researchers resolve contradictions in reaction yields reported for similar pyridine derivatives?

Discrepancies (e.g., 50.1% vs. 80.3% yields in ) often arise from:

- Purity of Starting Materials : Trace moisture or impurities in sulfonyl chlorides can quench reactions.

- Catalyst Loading : Pd-based catalysts require precise ratios (e.g., 1–5 mol%) to avoid side reactions.

- Workup Procedures : Differences in extraction or chromatography affect isolated yields. Systematic DOE (Design of Experiments) is recommended to identify critical variables .

Q. What mechanistic insights explain the biological activity of derivatives in antifungal or herbicidal assays?

Derivatives with sulfonyl groups (e.g., ) inhibit enzymes like acetolactate synthase in plants or fungal cytochrome P450. Activity correlates with:

- Electrophilic Character : The sulfonyl group enhances binding to nucleophilic enzyme residues.

- Lipophilicity : Trifluoromethyl groups improve membrane permeability, quantified via logP measurements .

Methodological Guidance

Designing a Stability Study Under Hydrolytic Conditions

- Conditions : Expose the compound to buffers (pH 1–13) at 25–60°C.

- Analysis : Monitor degradation via HPLC-MS. The sulfonyl group is prone to hydrolysis at high pH, requiring stabilization strategies (e.g., lyophilization or formulation with cyclodextrins) .

Developing a Scalable Purification Protocol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.